Epipodophyllotoxin

Vue d'ensemble

Description

Epipodophyllotoxins are substances naturally occurring in the root of the American Mayapple plant (Podophyllum peltatum). Some epipodophyllotoxin derivatives are currently used in the treatment of cancer. These include etoposide and teniposide .

Molecular Structure Analysis

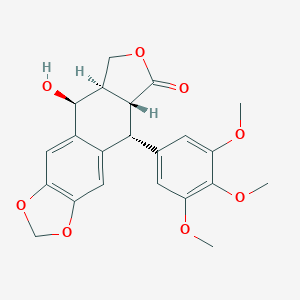

Epipodophyllotoxin is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . The C ring and its C-4 is the major position used for conjugation with other molecules .Chemical Reactions Analysis

Epipodophyllotoxin and its derivatives can act on a diverse array of drug targets in cancer cells and thus possess potent activity against various forms of cancer cell lines, including drug-resistant forms .Physical And Chemical Properties Analysis

Epipodophyllotoxin is a biologically active compound with a molecular weight of 414.41 and a chemical formula of C22H22O8 .Applications De Recherche Scientifique

Cancer Treatment

Epipodophyllotoxin has been extensively studied for its role in cancer therapy. It can induce cell cycle arrest in the G2 phase and promote apoptosis by decreasing the mitochondrial membrane potential in certain cancer cells .

Microtubule Destabilization

This compound has shown potential in disrupting the microtubule network within cells, which is a crucial mechanism for inhibiting cell division and has implications for cancer treatment .

Biocatalysis

Research has explored the use of Epipodophyllotoxin in biocatalytic processes, particularly using E. coli whole cell biocatalysts to monitor activity, which could have various industrial applications .

Pharmacological Studies

The different isomers of Epipodophyllotoxin have been studied for their biological activities, revealing the importance of specific configurations for activity .

Development of Tubulin Targeting Agents

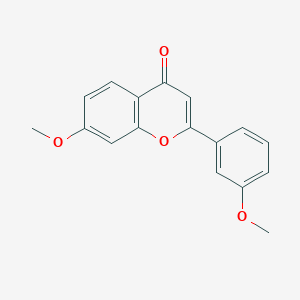

A variant structural skeleton of Epipodophyllotoxin has been synthesized, rivaling the natural cyclolignan in antiproliferative and microtubule destabilizing properties, leading to a new class of tubulin targeting agents .

Bioactivity Framework

Epipodophyllotoxin derivatives have been isolated from various plant species and represent a structural framework for compounds displaying diverse bioactivities, including antiviral, anti-inflammatory, and cytotoxic effects .

Mécanisme D'action

Target of Action

Epipodophyllotoxin, also known as (-)-epipodophyllotoxin, primarily targets topoisomerase II . Topoisomerase II is an enzyme that aids in relaxing negative or positive supercoils in DNA . It plays a crucial role in DNA replication, transcription, and chromosome condensation and segregation .

Mode of Action

Epipodophyllotoxin inhibits DNA synthesis by forming a complex with topoisomerase II and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Epipodophyllotoxin acts primarily in the G2 and S phases of the cell cycle .

Biochemical Pathways

Epipodophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Few studies are dedicated to exploring the interactions between epipodophyllotoxin derivatives and downstream cancer-related signaling pathways .

Pharmacokinetics

The pharmacokinetics of Epipodophyllotoxin derivatives such as etoposide and teniposide have been studied . Etoposide, for instance, shows a biexponential decay following intravenous administration, with a terminal elimination half-life less than that of teniposide . The peak plasma concentrations of the drug and the area under the concentration versus time curve are linearly related to the intravenous dose of both drugs . There is considerable interpatient variability in the pharmacokinetics of these drugs .

Result of Action

The result of Epipodophyllotoxin’s action is the inhibition of cell proliferation and induction of cell death . It achieves this by causing DNA damage, which prevents cells from entering the mitotic phase of cell division .

Action Environment

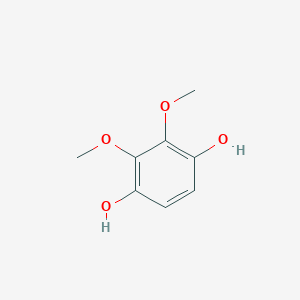

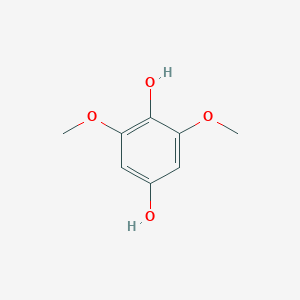

The action of Epipodophyllotoxin can be influenced by various environmental factors. For instance, the production of Epipodophyllotoxin in plants takes place in 33 steps where coniferyl alcohol acts as the precursor . The pathway is called the phenylpropanoid pathway . In addition, a variant structural skeleton of Epipodophyllotoxin was synthesized and found to rival the natural cyclolignan in antiproliferative and microtubule destabilizing properties . This discovery leads to a new structural class of tubulin targeting agents .

Safety and Hazards

Orientations Futures

There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .

Propriétés

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859440 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epipodophyllotoxin | |

CAS RN |

4375-07-9 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

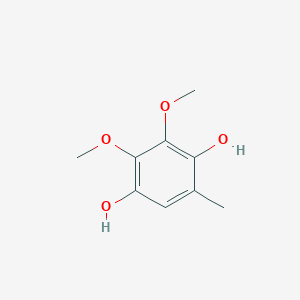

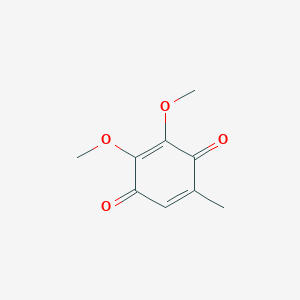

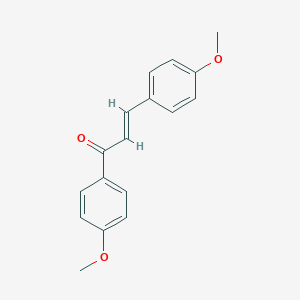

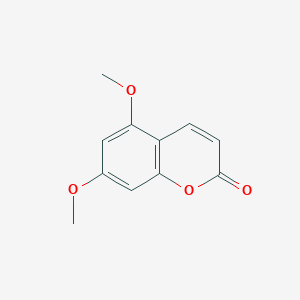

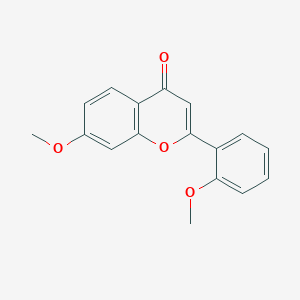

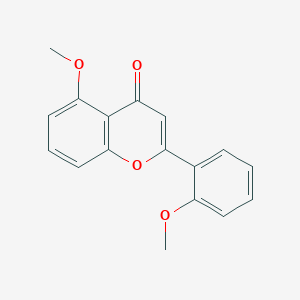

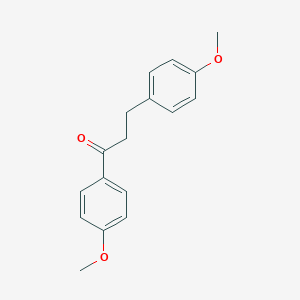

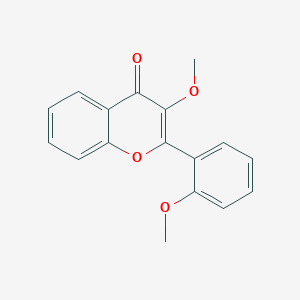

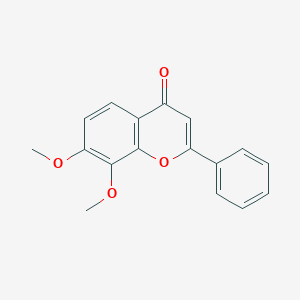

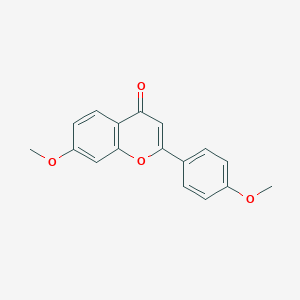

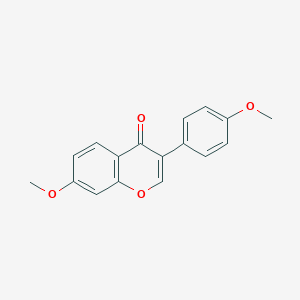

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.